1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea
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Description
1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea is a useful research compound. Its molecular formula is C24H22N4O4 and its molecular weight is 430.464. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research into quinazoline derivatives has demonstrated their significant potential in antimicrobial applications. Specifically, derivatives similar in structure to 1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea have been synthesized and evaluated for their antimicrobial properties, showing good activity compared with standard drugs. Such studies highlight the potential of quinazoline compounds in developing new antimicrobial agents (Patel & Shaikh, 2011).
DNA-binding Properties
Quinazoline derivatives have been examined for their ability to bind to DNA, a property that is crucial for the development of chemotherapeutic agents. N-alkylanilinoquinazoline derivatives have shown significant DNA interaction, confirming the potential of quinazoline nucleus as an efficient pharmacophore for binding to DNA through an intercalative binding process. This research points to the utility of quinazoline derivatives in cancer treatment strategies (Garofalo et al., 2010).
Corrosion Inhibition
Quinazoline compounds have been explored for their effectiveness as corrosion inhibitors, a critical area in industrial applications. The study on 1,3,5-triazinyl urea derivatives, which share a similar structural framework with this compound, demonstrated their efficiency in inhibiting mild steel corrosion in acidic solutions. This suggests their potential use in protecting industrial materials from corrosive damage (Mistry et al., 2011).
Gel Formation and Supramolecular Structures
The ability of quinazoline derivatives to form supramolecular structures and gels has been investigated, with specific compounds showing the capability to gelate mixed solvents when combined with silver ions. This property is of interest for the development of novel materials and in the field of supramolecular chemistry (Braga et al., 2013).
Inhibition of PDGF Receptor Phosphorylation
Quinazoline derivatives have shown promise as inhibitors of PDGF receptor phosphorylation, an essential target in the treatment of various cancers and proliferative diseases. Specific derivatives demonstrated potent inhibitory activity, highlighting the therapeutic potential of quinazoline compounds in treating diseases characterized by abnormal cell growth and proliferation (Matsuno et al., 2002).
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-15-25-20-11-9-16(13-19(20)23(29)28(15)18-7-5-4-6-8-18)26-24(30)27-17-10-12-21(31-2)22(14-17)32-3/h4-14H,1-3H3,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZGYGOWHPDDPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC)C(=O)N1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.